![molecular formula C18H22N2O4S B5187970 4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B5187970.png)
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a chemical compound with a molecular formula of C17H21NO4S It is known for its unique structure, which includes a phenoxy group and a sulfamoylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with an appropriate halide under basic conditions.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be synthesized by reacting a sulfonamide with a suitable aryl halide in the presence of a base.
Coupling of the Two Fragments: The final step involves coupling the phenoxy and sulfamoylphenyl fragments through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The sulfamoylphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide
- 4-phenoxy-N-(4-sulfamoylphenyl)butanamide
Uniqueness
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c19-25(22,23)17-10-8-15(9-11-17)12-13-20-18(21)7-4-14-24-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-14H2,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIFGRXUVWDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
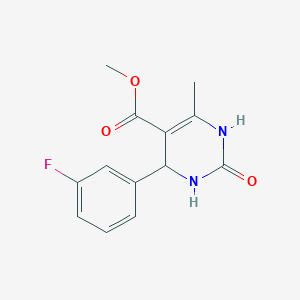
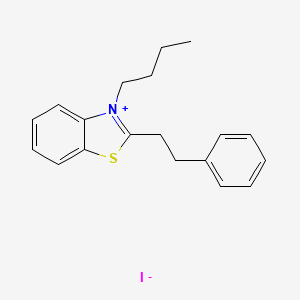
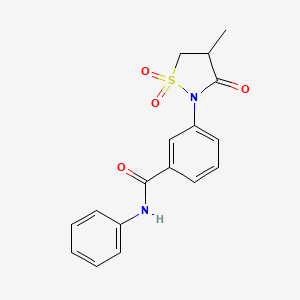
![2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
![2-[(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)
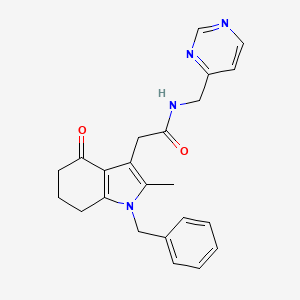
![1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione](/img/structure/B5187934.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide](/img/structure/B5187936.png)
![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)
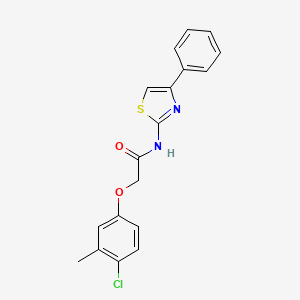
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B5187989.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
